3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
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Overview
Description
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing water as a solvent and using catalytic systems, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in water.
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base such as KOH in DMF.
Major Products Formed
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the molecular structure and the environment .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile: Similar core structure but with a nitrile group instead of an amine.
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: Oxidized analogue with a ketone group.
3-Amino-6,7-dihydro-5H-cyclopenta[B]thieno-[3,2-e]pyridines: Contains a thiophene ring fused to the cyclopenta[b]pyridine core.
Uniqueness
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to the presence of both a chlorine atom and an amine group, which allows for diverse chemical modifications and applications. Its versatility makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C8H9ClN2/c9-5-3-6-7(10)1-2-8(6)11-4-5/h3-4,7H,1-2,10H2 |
InChI Key |
GRFBDGTUKMWEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=N2)Cl |
Origin of Product |
United States |
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